molecular formula C24H38F11NO2 B11566851 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide

Cat. No.: B11566851
M. Wt: 581.5 g/mol
InChI Key: XXUGORHIFXJEKB-UHFFFAOYSA-N
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Description

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial applications, particularly in the production of fluoropolymers and as a surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide typically involves the reaction of heptafluoropropyl ether with tetrafluoropropene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to facilitate the reaction. The process is optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the study of biological membranes and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of fluoropolymers, coatings, and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and function of biological membranes and proteins. The compound’s high electronegativity and hydrophobicity allow it to integrate into lipid bilayers, altering their properties and potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Known for its use as a surfactant and in the production of fluoropolymers.

    Perfluorooctanoic acid (PFOA): Previously used in similar applications but phased out due to environmental and health concerns.

    62 fluorotelomer sulfonic acid (62-FTS): Used as a replacement for PFOA in various industrial applications.

Uniqueness

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide stands out due to its unique combination of thermal stability, chemical resistance, and surfactant properties

Properties

Molecular Formula

C24H38F11NO2

Molecular Weight

581.5 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-octadecylpropanamide

InChI

InChI=1S/C24H38F11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-19(37)20(25,22(28,29)30)38-24(34,35)21(26,27)23(31,32)33/h2-18H2,1H3,(H,36,37)

InChI Key

XXUGORHIFXJEKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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